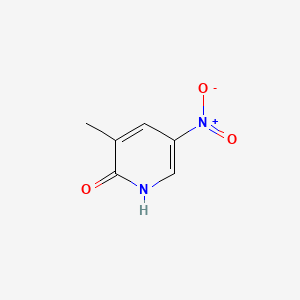












|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](N)=[N:4][CH:5]=[CH:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10].[OH2:13]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3](=[O:13])[NH:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=1
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CC1)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
ice-salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below 10° C
|
|
Type
|
ADDITION
|
|
Details
|
was added at such a rate as
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 40° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C.
|
|
Type
|
ADDITION
|
|
Details
|
the remainder of the nitrating mixture was added in 10 ml portions
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
|
Type
|
ADDITION
|
|
Details
|
When the last of the nitrating mixture had been added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled rapidly
|
|
Type
|
ADDITION
|
|
Details
|
by adding ice directly to the solution
|
|
Type
|
FILTRATION
|
|
Details
|
The light brown precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(NC=C(C1)[N+](=O)[O-])=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 35% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |